molecular formula C12H13BrO2 B13627551 1-(2-Bromophenyl)hexane-1,3-dione

1-(2-Bromophenyl)hexane-1,3-dione

Cat. No.: B13627551
M. Wt: 269.13 g/mol
InChI Key: HTUYJIXTLRCZJY-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)hexane-1,3-dione is a diketone derivative featuring a linear hexane backbone substituted with a 2-bromophenyl group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cyclization reactions and the preparation of heterocyclic frameworks. Its ortho-bromophenyl substituent enhances electronic and steric effects, influencing reactivity in metal-catalyzed transformations or radical-mediated processes .

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

1-(2-bromophenyl)hexane-1,3-dione

InChI

InChI=1S/C12H13BrO2/c1-2-5-9(14)8-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8H2,1H3

InChI Key

HTUYJIXTLRCZJY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromophenyl)hexane-1,3-dione can be synthesized through several methods. One common approach involves the bromination of phenylhexane-1,3-dione. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)hexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent hexane-1,3-dione.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (OH), amino (NH2), or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hexane-1,3-dione.

    Substitution: Formation of various substituted hexane-1,3-dione derivatives.

Scientific Research Applications

1-(2-Bromophenyl)hexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)hexane-1,3-dione involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. Additionally, the diketone moiety can undergo various chemical transformations, contributing to its reactivity and potential biological activity.

Comparison with Similar Compounds

Piperazine-2,3-dione Derivatives (e.g., 1,4-Disubstituted Piperazine-2,3-diones)

Structural Differences :

  • Core Structure : Piperazine-2,3-diones contain a six-membered cyclic amide-dione system, whereas 1-(2-Bromophenyl)hexane-1,3-dione is a linear aliphatic diketone.
  • Substituents : Piperazine derivatives feature benzyl or substituted benzyl groups at the 1,4-positions, while the target compound has a hexane chain and a single 2-bromophenyl group.

Indan-1,3-dione Derivatives (e.g., Rh(I)-Catalyzed Cyclization Products)

Structural and Reactivity Contrasts :

  • Indan-1,3-diones are rigid, planar systems due to their fused aromatic rings, whereas the target compound’s flexible hexane chain allows conformational variability.
  • The ortho-bromophenyl group in both compounds facilitates intramolecular reactions, but the indan-dione’s cyclic structure directs reactivity toward electrophilic substitution rather than ketone-based transformations .

1-(3-Bromophenyl)-2-phenylethane-1,2-dione

Substituent Position Effects :

  • Meta vs. Ortho Bromine : The meta-bromophenyl group in 1-(3-Bromophenyl)-2-phenylethane-1,2-dione (CAS: 40396-54-1) reduces steric hindrance compared to the ortho-substituted target compound. This positional difference alters electronic effects, with the ortho-bromo group exerting stronger electron-withdrawing and directing effects in reactions .
  • Molecular Properties :
    • Molecular Weight: 289.128 g/mol (ethane backbone) vs. ~285.15 g/mol (estimated for hexane backbone).
    • Applications: The ethane-dione is less explored in synthesis but shares utility as a diketone precursor in heterocycle formation .

1,5-Diol Intermediates (e.g., 2-[1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol)

Functional Group Comparison :

  • The 1,5-diol structure contains hydroxyl groups instead of diketones, enabling participation in esterification or etherification reactions. In contrast, this compound’s ketone groups are electrophilic sites for nucleophilic additions or condensations .
  • Applications: 1,5-Diols are intermediates in natural product synthesis, whereas the target compound’s diketone functionality is pivotal in forming pyrroloisoquinoline alkaloids like telisatin A .

Data Table: Key Comparative Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
This compound Linear diketone 2-Bromophenyl, hexane chain ~285.15 (estimated) Alkaloid synthesis, cyclization
Piperazine-2,3-dione derivatives Cyclic amide-dione 1,4-Benzyl groups 300–400 Anthelmintic agents
Indan-1,3-dione derivatives Fused cyclic diketone 2-Bromophenyl, aryl groups 250–300 Electrophilic aromatic substitution
1-(3-Bromophenyl)-2-phenylethane-1,2-dione Ethane diketone 3-Bromophenyl, phenyl 289.13 Heterocycle precursors
1,5-Diol intermediates Cyclohexanol diol 4-Bromophenyl, methoxyphenyl 400–450 Bioactive molecule synthesis

Biological Activity

1-(2-Bromophenyl)hexane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C12H13BrO2C_{12}H_{13}BrO_2 and a molecular weight of approximately 269.14 g/mol. Its structure includes a brominated phenyl group attached to a hexane chain with two ketone functionalities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzyme activities, making it a candidate for therapeutic applications.

Case Studies

Several studies have evaluated the anticancer effects of this compound:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC50 values ranging from 10 to 33 µM. This suggests a potent effect comparable to established chemotherapeutics.
    • Mechanistic studies revealed that the compound induces apoptosis and disrupts microtubule dynamics in cancer cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
MDA-MB-23123Microtubule destabilization

The anticancer activity is primarily attributed to:

  • Tubulin Interaction : The compound binds to tubulin, inhibiting polymerization and leading to cell cycle arrest.
  • Apoptotic Pathways : It activates caspases, leading to programmed cell death.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties:

  • Xanthine Oxidase Inhibition : Preliminary studies suggest that it can inhibit xanthine oxidase, an enzyme involved in uric acid production. This property may have implications for treating gout and other related conditions.

Enzyme Inhibition Data

EnzymeInhibition TypeReference
Xanthine OxidaseCompetitive inhibition

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